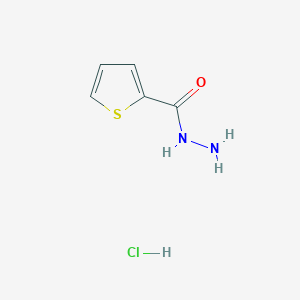

Thiophene-2-carbohydrazide hydrochloride

Description

Properties

IUPAC Name |

thiophene-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS.ClH/c6-7-5(8)4-2-1-3-9-4;/h1-3H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRMEGJCFLOIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene-2-carbohydrazide hydrochloride can be synthesized through the hydrazinolysis of carboxylic acid esters in alcoholic solutions. This method involves the reaction of activated esters or amides with hydrazine, yielding thiophene-2-carbohydrazide with high purity and yields exceeding 90% . Another efficient method involves the use of microwave radiation, which enhances the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrazinolysis reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also being explored for its potential to reduce reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Thiophene-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted thiophene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxadiazole Derivatives: Formed through oxidation reactions.

Hydrazine Derivatives: Formed through reduction reactions.

Substituted Thiophene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

Thiophene-2-carbohydrazide hydrochloride has been investigated for its potential as a therapeutic agent. Several studies have highlighted its role in synthesizing various derivatives that exhibit significant biological activity.

Antimicrobial and Anticancer Activity

Recent research has demonstrated that derivatives of thiophene-2-carbohydrazide possess antimicrobial properties against various pathogens. For instance, compounds synthesized from thiophene-2-carbohydrazide exhibited notable antibacterial activity, with molecular docking studies indicating a high affinity for DNA gyrase, an essential enzyme for bacterial DNA replication .

Moreover, certain derivatives have shown promising anti-proliferative effects against cancer cell lines. Notably, compounds derived from thiophene-2-carbohydrazide were evaluated for their inhibitory activity against pancreatic cancer cells (PaCa-2), with some showing IC50 values as low as 4.86 µM . This suggests the potential utility of these compounds in developing new cancer therapies.

Chemical Synthesis and Research

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield a range of functionalized products.

Synthesis of Heterocyclic Compounds

The compound is often used to synthesize heterocycles such as 1,2,4-triazoles. The reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates followed by cyclization has led to the formation of 4-haloaryl-5-thiophenyl-1,2,4-triazole derivatives . These derivatives have been characterized for their structural and electronic properties, contributing to the field of medicinal chemistry.

The biological activities of thiophene-2-carbohydrazide derivatives extend beyond antimicrobial and anticancer effects.

Enzyme Inhibition

Research indicates that certain derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For example, specific compounds derived from thiophene-2-carbohydrazide were evaluated for their COX-2 inhibitory activity, showing IC50 values that suggest potential anti-inflammatory applications .

Material Science Applications

In addition to its pharmaceutical applications, this compound can be utilized in material science.

Conductive Polymers

Thiophene-based compounds are known for their electrical conductivity properties. Research into the polymerization of thiophene derivatives has led to the development of conductive polymers that can be used in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene-2-carbohydrazide into polymer matrices can enhance conductivity and stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of thiophene-2-carbohydrazide hydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: It binds to enzymes and proteins, altering their activity.

Pathways Involved: It affects cellular pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Microwave synthesis (Thiophene-2-carbohydrazide) offers superior yield and speed compared to conventional reflux methods (e.g., N'-substituted derivatives) .

- Substituents like chlorine (in II.b) or bulky groups (e.g., pentadecyl in ) enhance bioactivity by modulating electronic and steric properties .

Electronic and Reactivity Comparisons

Table 2: Electronic Properties and Reactivity

Key Observations :

Key Observations :

- Thiophene-2-carbohydrazide derivatives (e.g., II.b, 6g) exhibit stronger bioactivity than the parent compound due to functional group additions (e.g., pyridinyl, quinoline) .

- The parent compound’s tautomers (carbohydrazonic acid) are more biologically relevant than the endo/exo isomers .

Biological Activity

Thiophene-2-carbohydrazide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis and Structural Insights

Thiophene-2-carbohydrazide can be synthesized through various methods, often involving the condensation of thiophene-2-carboxylic acid with hydrazine derivatives. The structural modifications of thiophene-2-carbohydrazide have led to the development of several derivatives with enhanced biological properties. For instance, derivatives containing additional heterocycles have shown promising results in various biological assays .

Antimicrobial Activity

Thiophene-2-carbohydrazide and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against MRSA strains, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Thiophene-2-Carbohydrazide Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Thiophene-2-carbohydrazide | 4 | MRSA |

| Derivative A | 8 | E. coli |

| Derivative B | 16 | C. albicans |

Anticancer Activity

In addition to its antimicrobial effects, thiophene-2-carbohydrazide has been evaluated for its anticancer potential. Research indicates that certain derivatives exhibit substantial antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (PaCa-2). For example, one derivative demonstrated an IC50 value of 4.86 µM against PaCa-2 cells, highlighting its potential as an anticancer agent .

Table 2: Anticancer Activity of Thiophene-2-Carbohydrazide Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative C | 4.86 | PaCa-2 |

| Derivative D | 10.13 | MIA PaCa-2 |

| Derivative E | >100 | HaCaT (healthy cell line) |

The biological activity of thiophene-2-carbohydrazide is attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. Molecular docking studies suggest a high affinity for DNA gyrase and cyclin-dependent kinase 2 (CDK2), which are critical for bacterial replication and cancer cell proliferation, respectively .

Case Studies

- Antibacterial Study : In a comparative study, various thiophene derivatives were tested against MRSA and showed varying degrees of efficacy. The study highlighted the structure-activity relationship (SAR), indicating that modifications at specific positions on the thiophene ring could enhance antibacterial potency .

- Anticancer Research : A recent investigation into diarylthiophene-2-carbohydrazide derivatives revealed that compounds with specific substituents exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Q & A

Q. What are the optimized eco-friendly synthesis methods for thiophene-2-carbohydrazide?

Thiophene-2-carbohydrazide can be synthesized via a microwave-assisted one-pot method using methyl thiophene-2-carboxylate and hydrazine monohydrate in a water–methanol solvent system. This method achieves an 86.7% yield within 5 minutes, avoiding side products. The reaction is monitored by EI-MS and CHN elemental analysis, with crystallization in a monoclinic P2₁/c space group confirmed via XRD .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiophene-2-carbohydrazide?

Key techniques include:

- XRD single-crystal analysis to determine bond lengths, angles, and hydrogen-bonding networks (e.g., CCDC 936463 structure) .

- FT-IR and FT-Raman spectroscopy to identify functional groups like the amide C=O stretch (~1650 cm⁻¹) and thiophene ring vibrations .

- EI-MS and CHN elemental analysis for molecular weight and purity validation .

Q. How is thiophene-2-carbohydrazide utilized in biological activity screening?

Derivatives are evaluated for antiproliferative activity using MTT assays against cancer cell lines. For example, N′-(2-oxoindolin-3-ylidene)thiophene-2-carbohydrazide (Compound 15) shows cytotoxicity via molecular docking with DNA/protein targets like topoisomerase II. Activity correlates with electronic parameters (e.g., HOMO-LUMO energy gaps) computed via DFT .

Q. What are the analytical applications of thiophene-2-carbohydrazide derivatives?

Schiff base derivatives (e.g., (E)-N′-(3-(tert-butyl)-2-hydroxybenzylidene)thiophene-2-carbohydrazide) serve as fluorescent sensors. These compounds exhibit "turn-on" fluorescence for Ga³⁺ and ClO⁻ detection in aqueous media, validated via ESI-MS, ¹H NMR titration, and TD-DFT calculations .

Advanced Research Questions

Q. How does prototropic tautomerization influence the reactivity of thiophene-2-carbohydrazide?

The amide-imidic tautomerization (thiophene-2-carbohydrazide ↔ thiophene-2-carbohydrazonic acid) is studied using DFT/B3LYP/6-311G(d,p). Transition states are identified via QST2 calculations, revealing energy barriers (~25–30 kcal/mol). XRD confirms the endo-isomer as the kinetically favored form, with dihedral angles (C=O to thiophene S: 4.7°) influencing polarity and chelation potential .

Q. What methodologies are used to study DNA interaction of thiophene-2-carbohydrazide derivatives?

Docking simulations (AutoDock 4.5) against B-DNA (PDB: 1BNA) assess binding modes. Exo-isomers show no significant interaction, while (E)/(Z)-carbohydrazonic acid tautomers mimic cisplatin by binding to guanine N7 via sulfur/oxygen coordination. Binding affinities (ΔG = −7 to −9 kcal/mol) correlate with antiproliferative activity .

Q. How are isoconversional kinetic methods applied to thermal decomposition studies?

Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models analyze non-isothermal TG data. Plotting ln(β) vs. 1/T reveals activation energies (Eₐ) ranging 120–150 kJ/mol for multi-step decomposition. Avrami theory confirms non-simple kinetics, with second-order reaction mechanisms dominating .

Q. What discrepancies exist between computational and experimental structural parameters?

DFT/B3LYP-optimized bond lengths (e.g., C=O: 1.23 Å) show <2% deviation from XRD data. Hydrogen-bond distances (e.g., N–H⋯O: 2.89 Å experimentally vs. 2.92 Å computationally) are validated via Hirshfeld surface analysis (HSA) and molecular electrostatic potential (MEP) maps .

Q. How do intermolecular forces in the crystal lattice affect material properties?

XRD packing analysis identifies C–H⋯O and N–H⋯S hydrogen bonds, forming a 2D network. HSA quantifies interaction contributions (e.g., H⋯O: 25%, H⋯S: 15%), while MEP maps highlight nucleophilic (amide O) and electrophilic (thiophene S) sites, guiding metal-ion chelation studies .

Q. What are the limitations of using FWO/KAS models for kinetic analysis?

Both models assume constant Eₐ during decomposition, which may not hold for multi-step processes. Discrepancies arise at high conversion degrees (α > 0.7) due to side reactions. Validation via Málek’s peak-shift method is recommended to improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.